TSU-68, chemically known as (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid, is a synthetic small-molecule compound that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in scientific research, particularly in oncology and pharmacology, as a tool for studying angiogenesis, tumor growth, and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of Orantinib involves several key steps that utilize established organic chemistry techniques. Initial synthesis typically starts from commercially available precursors, followed by a series of reactions including:
Orantinib's molecular structure can be represented as follows:
The compound features a complex arrangement that includes a pyrrole ring fused with an oxindole framework, contributing to its biological activity. The precise arrangement of atoms allows for effective binding to target kinases, which is critical for its function as an inhibitor .
Orantinib undergoes various chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high yields and minimize byproducts, which is essential for pharmaceutical applications .
Orantinib exerts its anticancer effects primarily through the inhibition of receptor tyrosine kinases such as:
By blocking these receptors, Orantinib disrupts signaling pathways that promote angiogenesis and tumor cell proliferation. This inhibition leads to reduced blood supply to tumors and ultimately hampers their growth .
Orantinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical settings, influencing how Orantinib is administered and absorbed in the body .
Orantinib has shown promise in various scientific applications:
Ongoing research continues to explore its potential in combination therapies and novel formulations aimed at enhancing therapeutic outcomes in oncology .
Tumor angiogenesis—the process by which cancers develop new blood vessels—represents a fundamental hallmark of cancer progression and metastasis. The "angiogenic switch" enables tumors to transition from dormant states to aggressive, rapidly proliferating entities by secreting vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) [5] [9]. In gastrointestinal malignancies like gastric cancer (GC), overexpression of VEGF-A correlates with lymph node metastasis, distant metastasis, and poor survival outcomes [1] [9]. Early anti-angiogenic strategies focused on monoclonal antibodies like bevacizumab (anti-VEGF-A), which improved progression-free survival (PFS) in the AVAGAST trial for advanced GC but failed to enhance overall survival (OS), highlighting the limitations of single-target approaches [1]. Similarly, regional variations in efficacy underscored the complexity of angiogenic pathways and the need for broader inhibition strategies [1].
Table 1: Key Angiogenic Targets in Gastrointestinal Cancers
Target | Ligand/Receptor | Role in Tumor Angiogenesis | Clinical Agent Examples |
---|---|---|---|
VEGF Signaling | VEGF-A, VEGFR-2 | Endothelial proliferation, vascular permeability | Bevacizumab, Ramucirumab |
PDGF Signaling | PDGF-B, PDGFRβ | Pericyte recruitment, vessel stabilization | Sunitinib, Orantinib |
FGF Signaling | FGF-2, FGFR1 | Endothelial cell migration, vessel maturation | Lenvatinib, Ponatinib |
Angiopoietins | Ang-1/2, Tie-2 | Vessel destabilization, sprouting | Trebananib (in trials) |
Single-target anti-angiogenic agents face intrinsic limitations due to pathway redundancy and compensatory signaling. For instance, VEGF inhibition upregulates alternative pro-angiogenic factors like FGF and PDGF, enabling tumor escape [2] [5]. Multi-targeted tyrosine kinase inhibitors (TKIs) address this by concurrently inhibiting VEGF, PDGF, and FGF receptors, disrupting complementary angiogenesis mechanisms. Preclinical evidence demonstrates that agents like sunitinib (VEGFR/PDGFR/FGFR inhibitor) reduce tumor vascular density and suppress endothelial cell proliferation more effectively than selective inhibitors [2] [5]. Clinically, the phase III REGARD and RAINBOW trials validated this approach: ramucirumab (VEGFR-2 blocker) combined with paclitaxel improved OS (9.63 vs. 7.36 months) and PFS (4.40 vs. 2.86 months) in advanced GC, establishing dual-pathway blockade as a superior strategy [1].
Molecular Characterization of Orantinib
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7